molecular formula C4H7ClN4O B564629 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt CAS No. 1246816-45-4

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Cat. No.: B564629
CAS No.: 1246816-45-4
M. Wt: 165.555
InChI Key: MXCUYSMIELHIQL-UJQHOCGYSA-N
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Description

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a metabolite of Temozolomide and is often utilized in studies involving proteomics and metabolomics . The compound has a molecular formula of 13C2 C2 H6 15N N3 O . H Cl and a molecular weight of 165.556 .

Scientific Research Applications

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of labeled precursors .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the isotope-labeled product. The process involves the use of advanced techniques in isotope labeling and organic synthesis, followed by rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which are used in further biochemical and pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate tracking of biochemical pathways is essential .

Properties

IUPAC Name

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUYSMIELHIQL-UJQHOCGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747003
Record name 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-45-4
Record name 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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